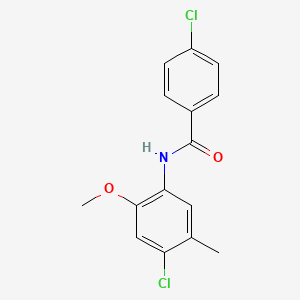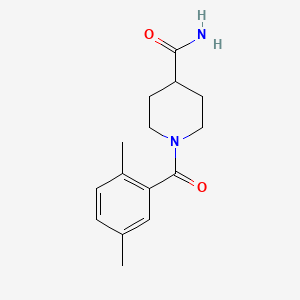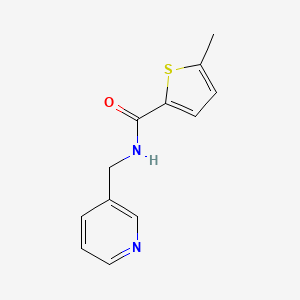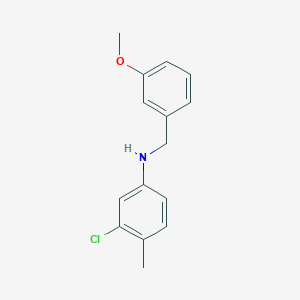
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in decreased activation of key signaling pathways, including NF-κB and AKT, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
実験室実験の利点と制限
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several advantages as a tool for studying B-cell malignancies in the laboratory. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has been shown to have antitumor activity in preclinical models of CLL and NHL, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide in laboratory experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide may vary depending on the specific cell type or genetic background of the cells being studied.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. One area of interest is the development of combination therapies that include 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide and other agents that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide on other cell types or in other disease contexts. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide as a therapeutic agent for B-cell malignancies.
合成法
The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. This intermediate is then subjected to further reactions to produce the final product, 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been described in detail in several publications.
科学的研究の応用
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
特性
IUPAC Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIRRZTADZMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


